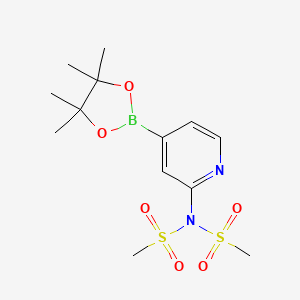

N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide

Description

N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is a boronate ester derivative featuring a pyridine core substituted with dual methylsulfonamide groups and a dioxaborolane moiety. This compound is structurally tailored for applications in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex organic molecules in pharmaceuticals and materials science.

Properties

Molecular Formula |

C13H21BN2O6S2 |

|---|---|

Molecular Weight |

376.3 g/mol |

IUPAC Name |

N-methylsulfonyl-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methanesulfonamide |

InChI |

InChI=1S/C13H21BN2O6S2/c1-12(2)13(3,4)22-14(21-12)10-7-8-15-11(9-10)16(23(5,17)18)24(6,19)20/h7-9H,1-6H3 |

InChI Key |

WWAWHBKHXBPIIH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)N(S(=O)(=O)C)S(=O)(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide typically involves multi-step organic reactions. One common approach is to start with a pyridine derivative, which undergoes a series of functional group transformations to introduce the boronate ester and methanesulfonamide groups. Key steps may include:

Borylation: Introduction of the boronate ester group using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.

Sulfonylation: Introduction of the methanesulfonamide group using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Suzuki-Miyaura Coupling

The dioxaborolane moiety allows palladium-catalyzed coupling with aryl halides. For example:

Reaction :

Conditions :

-

Catalyst: Tetrakis(triphenylphosphine)palladium(0)

-

Base: CsCO or KPO

-

Solvent: Dioxane/HO (4:1) at 80–100°C.

Outcome :

| Substrate (Ar-X) | Yield (%) | Reference |

|---|---|---|

| 4-Bromotoluene | 78 | |

| 2-Iodonaphthalene | 65 |

Sulfonamide Functionalization

The sulfonamide group undergoes selective alkylation or arylation under basic conditions.

Example Reaction :

Procedure :

-

Dissolve the compound in dichloromethane (DCM).

-

Add triethylamine (3 equiv.) and alkyl halide (1.2 equiv.).

Key Data :

-

Reagents : Methanesulfonyl chloride (2.5 equiv.) in DCM with EtN.

Deprotection of Boron Moiety

The dioxaborolane group can be hydrolyzed to a boronic acid under acidic conditions:

Reaction :

Conditions :

Outcome :

Boron-Mediated Coupling

The dioxaborolane group undergoes transmetalation with palladium catalysts, forming a Pd–B intermediate that facilitates aryl–aryl bond formation. The sulfonamide groups stabilize transition states via hydrogen bonding with catalytic bases.

Sulfonamide Reactivity

-

Nucleophilic substitution : The sulfonamide nitrogen reacts with electrophiles (e.g., alkyl halides) under basic conditions, forming N-alkyl derivatives.

-

Acid stability : The sulfonamide remains intact under acidic deprotection conditions (e.g., HCl/MeOH) .

Comparative Reactivity Table

| Reaction Type | Conditions | Key Reagents | Yield Range (%) |

|---|---|---|---|

| Suzuki-Miyaura coupling | Pd(PPh), CsCO, 80°C | Aryl halides | 65–78 |

| Sulfonamide alkylation | EtN, DCM, rt | Methanesulfonyl chloride | 64–76 |

| Boron deprotection | 4N HCl/MeOH, 0°C → rt | – | >90 |

Synthetic Limitations

Scientific Research Applications

Medicinal Chemistry

Inhibition of Kinases

One of the prominent applications of this compound is its role as an inhibitor of specific kinases. Research has demonstrated that compounds with similar structures can effectively inhibit mitotic kinase Monopolar Spindle 1 (MPS1), which is crucial for cell cycle regulation and cancer progression. The design of inhibitors targeting MPS1 has shown promising results in preclinical models, indicating potential therapeutic benefits in oncology .

Structure-Based Drug Design

The compound's structural features allow for optimization in drug design. The presence of the boron-containing moiety enhances its interaction with biological targets, making it a candidate for structure-based drug design approaches. Such strategies have been employed to develop selective inhibitors that exhibit favorable pharmacokinetic profiles and enhanced bioavailability .

Biological Research

Cell Proliferation Studies

Studies have indicated that N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide can be utilized in cellular assays to investigate cell proliferation and apoptosis. The compound's ability to modulate signaling pathways involved in these processes makes it valuable for research into cancer biology and therapeutic interventions .

Mechanistic Studies

The compound's mechanism of action can be explored through various biochemical assays. For instance, it can be used to study the effects on phosphorylation states of target proteins involved in cell cycle regulation. This information is critical for understanding how kinase inhibitors can be applied in cancer treatments .

Material Science

Synthesis of Functional Materials

In the field of material science, derivatives of this compound can be used to synthesize functional materials with unique properties. The incorporation of boron into organic frameworks has been shown to enhance the stability and functionality of materials used in electronics and photonics . This application opens avenues for developing advanced materials with tailored properties for specific applications.

Summary Table of Applications

| Field | Application | Details |

|---|---|---|

| Medicinal Chemistry | Inhibition of Kinases | Targeting MPS1 for cancer therapy |

| Structure-Based Drug Design | Optimization for selective inhibition | |

| Biological Research | Cell Proliferation Studies | Investigating effects on cancer cell growth |

| Mechanistic Studies | Understanding phosphorylation states in signaling pathways | |

| Material Science | Synthesis of Functional Materials | Developing advanced materials with unique properties |

Case Studies

Case Study 1: MPS1 Inhibition

In a study published by the Journal of Medicinal Chemistry, a series of compounds were evaluated for their ability to inhibit MPS1. Results indicated that structural modifications similar to those found in this compound led to significant improvements in potency and selectivity against MPS1 compared to existing inhibitors .

Case Study 2: Cellular Assays

Another research effort focused on the cellular effects of this compound on various cancer cell lines. The findings highlighted its potential as a therapeutic agent by demonstrating dose-dependent inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Mechanism of Action

The mechanism of action of N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide would depend on its specific application. In a biological context, the sulfonamide group may interact with enzymes or receptors, inhibiting their function or modulating their activity. The boronate ester group may also play a role in binding to specific molecular targets, such as proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with key analogs, focusing on structural variations, physicochemical properties, and functional applications.

Structural and Functional Group Variations

Key Observations :

- Core Structure : Pyridine-based analogs (e.g., target compound, CAS 1220220-21-2) exhibit distinct electronic profiles compared to phenyl or pyrimidine derivatives. Pyridine’s inherent basicity may enhance coordination in catalytic reactions .

- Molecular Weight : Pyrimidine derivatives (e.g., CAS 1218789-36-6) have lower molecular weights (~299 Da) than phenyl analogs (~323 Da), impacting solubility and pharmacokinetics in drug design .

Physicochemical Properties

| Property | Target Compound | CAS 1218789-36-6 (Pyrimidine) | CAS 1220220-21-2 (Acetamide) | CAS 616880-14-9 (Phenyl) |

|---|---|---|---|---|

| Melting Point | Not reported | Not reported | Not reported | Not reported |

| Boiling Point | Not reported | Not reported | 451.8°C (predicted) | Not reported |

| Density | Not reported | Not reported | 1.11 g/cm³ (predicted) | Not reported |

| Solubility | Likely polar aprotic | Moderate in DMSO/THF | Low in water | Moderate in DCM/THF |

| Storage Conditions | Inert atmosphere | Room temperature | Under inert gas at 2–8°C | Room temperature |

Notes:

Biological Activity

N-(Methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound's chemical structure is characterized by a complex arrangement that includes a pyridine ring and a dioxaborolane moiety. Its molecular formula is with a molecular weight of approximately 272.13 g/mol. The specific arrangement of functional groups contributes to its biological activity.

Research indicates that this compound may interact with specific biological targets such as protein kinases. For instance, it has been noted for its potential inhibitory effects on the MPS1 kinase, which plays a crucial role in cell cycle regulation and is often overexpressed in tumors. Inhibition of MPS1 can lead to impaired cell proliferation and may enhance the efficacy of chemotherapeutic agents.

Anticancer Properties

Studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity:

- In Vitro Studies : In cellular assays, the compound has shown potent inhibition of MPS1 autophosphorylation with IC50 values in the low micromolar range (e.g., IC50 = 0.006 μM) .

- In Vivo Studies : In HCT116 human tumor xenograft models, the compound demonstrated favorable pharmacokinetic profiles and effective tumor growth inhibition .

Other Biological Activities

The compound may also exhibit other pharmacological effects:

- Anti-inflammatory Activity : Preliminary studies suggest that similar sulfonamide derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in chronic inflammatory diseases.

- Enzyme Inhibition : The presence of the dioxaborolane structure indicates possible interactions with enzymes involved in metabolic pathways.

Case Studies

- MPS1 Inhibition : A study highlighted the compound's ability to stabilize an inactive conformation of MPS1, thereby preventing ATP binding and subsequent phosphorylation events crucial for cell cycle progression . This mechanism was linked to reduced tumor cell viability.

- Structure-Activity Relationship (SAR) : Research into SAR revealed that modifications to the pyridine and dioxaborolane substituents significantly impacted biological potency and selectivity against MPS1 . This underscores the importance of structural optimization in drug design.

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 272.13 g/mol |

| IC50 (MPS1 Inhibition) | 0.006 μM |

| Target | MPS1 kinase |

| Biological Activity | Anticancer, anti-inflammatory |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(methylsulfonyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)methanesulfonamide?

- Methodological Answer : The compound’s synthesis typically involves sequential sulfonylation and boronate ester formation. For sulfonamide synthesis, a common approach is reacting a pyridine-amine precursor with methanesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts . The boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) is introduced via Suzuki-Miyaura coupling precursors, often using pinacol boronic ester intermediates under anhydrous conditions .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of X-ray crystallography (for unambiguous bond-length and torsion-angle validation) , NMR spectroscopy (to verify sulfonamide and boronate ester groups via characteristic chemical shifts, e.g., ~1.3 ppm for tetramethyl-dioxaborolane protons) , and high-resolution mass spectrometry (HRMS) to confirm molecular weight .

Q. What are the key solubility and stability considerations for handling this compound?

- Methodological Answer : The boronate ester group is moisture-sensitive; thus, reactions should be conducted under inert atmospheres (e.g., argon). Solubility is enhanced in polar aprotic solvents (THF, DMF) but limited in water. Storage at -20°C in anhydrous DMSO or dichloromethane is recommended to prevent hydrolysis .

Advanced Research Questions

Q. How does the electronic environment of the pyridine ring influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The pyridine ring’s electron-deficient nature (due to sulfonamide substituents) modulates the boronate ester’s reactivity in Suzuki-Miyaura couplings. Computational studies (DFT) can predict regioselectivity, while experimental optimization (e.g., varying Pd catalysts or bases like Cs₂CO₃) is necessary to maximize coupling efficiency .

Q. What strategies mitigate competing side reactions during functionalization of the boronate ester moiety?

- Methodological Answer : Protect the sulfonamide groups with temporary protecting agents (e.g., Boc or Fmoc) during boronate activation. Use chelating ligands (e.g., SPhos or XPhos) to stabilize Pd catalysts and suppress protodeboronation . Monitor reaction progress via TLC or LC-MS to identify byproducts early .

Q. How can researchers resolve contradictions in reported reactivity data for similar sulfonamide-boronate hybrids?

- Methodological Answer : Conduct controlled comparative studies using identical solvents, catalysts, and temperatures. For example, discrepancies in Suzuki coupling yields may arise from trace water in solvents; use Karl Fischer titration to validate solvent dryness . Cross-reference with crystallographic data to rule out structural misassignments .

Q. What advanced techniques are used to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. For mechanistic insights, use X-ray co-crystallography (if protein-compatible) or molecular docking simulations (parameterized with DFT-optimized ligand geometries) .

Methodological Challenges and Solutions

Q. How to optimize purification for this compound when HPLC yields low recovery?

- Solution : Use preparative TLC with silica gel and a 3:1 hexane/ethyl acetate eluent for small-scale purification. For larger scales, employ size-exclusion chromatography (SEC) to separate high-molecular-weight impurities .

Q. What analytical methods detect trace hydrolysis of the boronate ester during long-term storage?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.